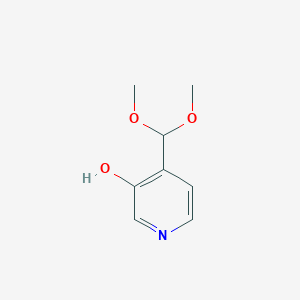

4-(Dimethoxymethyl)pyridin-3-ol

Description

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

4-(dimethoxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C8H11NO3/c1-11-8(12-2)6-3-4-9-5-7(6)10/h3-5,8,10H,1-2H3 |

InChI Key |

KLTMKKNNTSMNHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=NC=C1)O)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Properties

Research indicates that 4-(Dimethoxymethyl)pyridin-3-ol exhibits significant biological activity, particularly as an antifungal agent. It has shown efficacy against various fungal strains, making it a candidate for developing antifungal medications. Additionally, derivatives of this compound have been linked to antibacterial properties, enhancing its therapeutic potential in treating infections caused by resistant bacterial strains.

Cancer Research

In the realm of oncology, studies have demonstrated the compound's potential in inhibiting tumor growth. For instance, a study involving murine models revealed that administration of this compound resulted in a notable reduction in tumor size compared to untreated controls. Mechanistic insights from Western blot analyses indicated downregulation of anti-apoptotic proteins, suggesting a pathway through which the compound exerts its anticancer effects .

Synthetic Applications

Catalysis in Organic Reactions

this compound serves as an effective catalyst in organic synthesis. Its enhanced basicity allows it to facilitate various reactions, including esterifications and nucleophilic substitutions. The compound's ability to stabilize reaction intermediates makes it valuable in synthesizing complex organic molecules .

Late-stage Functionalization

The compound is also utilized in late-stage functionalization of bioactive molecules. This approach is crucial for structure-activity relationship studies, enabling researchers to modify existing compounds to enhance their biological activity while preserving their core structures .

Case Study 1: Antifungal Activity

A comprehensive study evaluated the antifungal efficacy of this compound against Candida species. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent in treating fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 128 |

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer models, the compound demonstrated significant tumor reduction:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 40 |

This study highlighted the compound's potential as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Pyridin-3-ol derivatives vary significantly based on substituents at positions 4 and 5. Key comparisons include:

Physical and Spectroscopic Properties

- Melting Points: Derivatives like 4-[(E)-(1H-indazol-1-ylimino)methyl]pyridin-3-ol (7b) melt at 186–190°C, while 4-[(E)-(2H-indazol-2-ylimino)methyl]pyridin-3-ol (7c) decomposes at 284.7°C. These differences highlight how substituent bulk and hydrogen bonding affect thermal stability .

- NMR Shifts : The hydroxyl proton in pyridin-3-ol derivatives typically resonates at δ 10–12 ppm in ¹H-NMR. For example, 7b shows a hydroxyl peak at δ 10.69 ppm, whereas dimethoxymethyl groups (e.g., in 3-(dimethoxymethyl)-5-methoxypyridine) exhibit methoxy signals near δ 3.3–3.5 ppm .

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(Dimethoxymethyl)pyridin-3-ol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalization of pyridine derivatives. For example, a Schiff base formation analogous to (using 3-hydroxypyridine-4-carbaldehyde and aniline derivatives in TFE/MeCN solvent) could be adapted. Optimization includes:

- Protecting Groups : The hydroxyl group may require protection (e.g., benzyl or silyl ethers) during alkylation or oxidation steps to prevent side reactions .

- Catalysis : Acetic acid is effective for condensation reactions (e.g., hydrazine-aldehyde coupling, as in ), while NaOCl can promote cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for introducing dimethoxymethyl groups, while ethanol facilitates precipitation of intermediates .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how are they interpreted?

Answer:

- NMR :

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns. For example, a calculated m/z of 334.1556 (C₂₀H₂₀N₃O₂) matches experimental data with <1 ppm error .

Advanced: How can regioselectivity challenges in pyridine functionalization be addressed during synthesis?

Answer:

Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic Substitution : The hydroxyl group at position 3 directs electrophiles to position 4 or 2. Use Lewis acids (e.g., AlCl₃) to enhance para-selectivity .

- Cross-Coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 2-chloro-3-(dimethoxymethyl)pyridine) require Pd catalysts and optimized ligand systems (e.g., XPhos) for C–C bond formation at specific positions .

Advanced: How do computational models predict reactivity and stability of this compound?

Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The hydroxyl group and pyridine nitrogen are reactive sites for hydrogen bonding or protonation .

- MD Simulations : Assess stability in solvents (e.g., DMSO vs. water). The dimethoxymethyl group increases hydrophobicity, affecting solubility and aggregation .

Advanced: How to resolve contradictions in spectral data from different analytical methods?

Answer:

- NMR Solvent Effects : DMSO-d6 (used in ) shifts hydroxyl protons downfield (δ ~10–12 ppm) compared to CDCl₃. Confirm assignments using 2D NMR (COSY, HSQC) .

- HRMS vs. LCMS : Discrepancies in m/z values may arise from adducts (e.g., Na⁺ or K⁺). Use high-resolution instruments and isotopic pattern matching to validate .

Advanced: What strategies mitigate decomposition during storage or reactions?

Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the hydroxyl group .

- pH Stability : Avoid strong acids/bases that hydrolyze the dimethoxymethyl group. Buffered solutions (pH 6–8) are optimal .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Functional Group Replacement : Substitute the hydroxyl group with fluorine (via DAST) or the dimethoxymethyl with trifluoromethyl (using Ruppert’s reagent) .

- Heterocycle Fusion : Introduce triazolo or pyrimidine rings via cyclization (e.g., NaOCl-mediated, as in ) to modulate biological activity .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis?

Answer:

- Over-Oxidation : The hydroxyl group may oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄). Monitor reactions with TLC and use milder agents like H₂O₂ .

- Dimethoxymethyl Hydrolysis : Acidic conditions cleave the acetal to formaldehyde. Use anhydrous solvents and scavengers (e.g., molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.